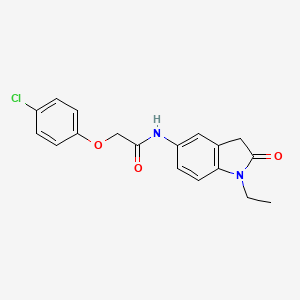
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 4-chlorophenoxy group, an indole derivative, and an acetamide moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent research:
The anticancer activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells via both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing cancer cell proliferation.
- Kinase Inhibition : It inhibits key kinases involved in cancer progression, such as CDK2 and Aurora-A kinase, which are critical for cell division and survival.
Study 1: Antitumor Activity in A549 Cell Line
A study conducted by Fan et al. demonstrated that the compound exhibited an IC50 value of 4.2 µM against A549 lung cancer cells. The mechanism involved the induction of apoptosis and significant inhibition of cell growth, highlighting its potential as a therapeutic agent for lung cancer treatment .
Study 2: MCF-7 Cell Line Evaluation
In another investigation focusing on MCF-7 breast cancer cells, the compound showed an IC50 value of 1.88 µM. The study revealed that it inhibited CDK activity, which is crucial for the regulation of the cell cycle, thereby preventing tumor growth .
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, a comparative analysis with other known anticancer agents was conducted:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-Fluorouracil | 0.71 | Thymidylate synthase |
| Doxorubicin | 0.95 | Topoisomerase II |
| 2-(4-chlorophenoxy)-N-(...) | 1.88 | CDK2 |
This comparison indicates that while traditional chemotherapeutics like Doxorubicin and 5-Fluorouracil have lower IC50 values, the novel compound demonstrates promising selectivity towards specific molecular targets.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-21-16-8-5-14(9-12(16)10-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-9H,2,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDRDZYMPUSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














